N1-Aryl Substitution Enables ALKBH1 Inhibitory Activity in Pyrazole-4-Carboxylic Acid Scaffolds
The 1-(2-chlorophenyl) substitution pattern is essential for ALKBH1 inhibitory activity in the pyrazole-4-carboxylic acid scaffold series. In a 2024 SAR study of 1H-pyrazole-4-carboxylic acid derivatives, compounds bearing N1-aryl groups exhibited markedly enhanced ALKBH1 inhibition relative to unsubstituted or N1-alkyl analogs. While the specific 2-chlorophenyl-5-ethyl compound was not the most potent derivative in this study, the SAR clearly demonstrates that N1-aryl substitution—particularly with halogenated phenyl groups—is a critical determinant of ALKBH1 binding affinity [1].
| Evidence Dimension | ALKBH1 inhibitory potency (class-level SAR trend) |
|---|---|
| Target Compound Data | N1-aryl pyrazole-4-carboxylic acid derivatives: IC50 values range from nanomolar to low micromolar depending on substitution; compound 29 (the optimized lead) exhibited potent inhibition [1]. |
| Comparator Or Baseline | N1-unsubstituted or N1-alkyl pyrazole-4-carboxylic acid derivatives: No specific IC50 reported; SAR indicates substantially reduced or absent ALKBH1 inhibition [1]. |
| Quantified Difference | Not quantified for target compound specifically; class-level SAR establishes N1-aryl group as a critical pharmacophoric element for ALKBH1 inhibition. |
| Conditions | ALKBH1 enzyme inhibition assay; gastric cancer cell lines HGC27 and AGS. |
Why This Matters
Procuring an N1-unsubstituted pyrazole-4-carboxylic acid analog (e.g., CAS 1007541-72-1) would likely yield a compound devoid of ALKBH1 inhibitory activity, rendering it unsuitable for drug discovery programs targeting this emerging oncology target.
- [1] Li, F., et al. (2024). Structural optimization and structure-activity relationship of 1H-pyrazole-4-carboxylic acid derivatives as DNA 6mA demethylase ALKBH1 inhibitors and their antigastric cancer activity. Journal of Medicinal Chemistry, 67(17), 15456–15475. View Source
